3-Phenylpropyl propionate

Description

Contextualization within Organic Synthesis and Materials Science

In the realm of organic synthesis , 3-phenylpropyl propionate (B1217596) primarily serves as a valuable building block and a reference compound. Its synthesis is straightforward, typically achieved through the esterification of phenylpropyl alcohol with propionic acid. chemicalbook.com This reaction is a classic example of Fischer-Speier esterification, a fundamental process in organic chemistry.

While not a primary monomer for large-scale polymer production, 3-phenylpropyl propionate finds utility in materials science for the development of specialized polymers and surface coatings. Its aromatic ring and flexible propyl chain can be strategically incorporated to modify the properties of materials, such as enhancing thermal stability or altering surface hydrophobicity. Research into related compounds, such as 4-(3-phenylpropyl)pyridine, highlights the use of the phenylpropyl moiety in creating specific environments for electrochemical processes, suggesting potential applications for this compound in designing functional materials for sensors or catalytic systems. sigmaaldrich.com

Interdisciplinary Relevance in Chemical Biology and Environmental Chemistry

The interdisciplinary relevance of this compound is increasingly recognized. In chemical biology , esters like this compound are studied for their interactions with biological systems. While specific biological activities of this compound are not extensively documented in publicly available research, the broader class of aryl alkyl alcohol simple acid esters, to which it belongs, is a subject of toxicological and dermatological reviews. ebi.ac.uk The study of how such esters are metabolized and their potential effects on cellular processes is an active area of investigation.

From an environmental chemistry perspective, the fate and transport of compounds like this compound are of interest. As a fragrance ingredient, it can be released into the environment through various wastewater streams. Understanding its biodegradability and potential for bioaccumulation is crucial for assessing its environmental impact. The study of volatile compounds in natural products, such as its reported presence in guava fruit, also provides a natural context for its environmental occurrence. chemicalbook.comebi.ac.uk

Properties of this compound

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Heavy, floral, balsamic, with hyacinth and mimosa undertones |

| Boiling Point | 247 °C (lit.) |

| Density | 1.0 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.4920 (lit.) |

| Flash Point | > 100 °C |

| CAS Number | 122-74-7 |

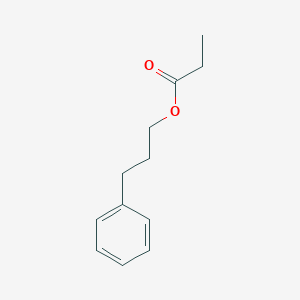

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNCESCYZPMXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861757 | |

| Record name | Benzenepropanol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, heavy floral balsamic odour | |

| Record name | 3-Phenylpropyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/174/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

279.00 to 280.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Phenylpropyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 3-Phenylpropyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenylpropyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/174/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.995-1.005 | |

| Record name | 3-Phenylpropyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/174/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-74-7 | |

| Record name | 3-Phenylpropyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropyl propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPROPYL PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4756E9F55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Phenylpropyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations

Classical and Refined Esterification Pathways

Conventional synthesis of 3-phenylpropyl propionate (B1217596) primarily relies on well-established esterification reactions, which have been refined over time to improve efficiency and product yield.

Direct Esterification Protocols

The most fundamental method for producing 3-phenylpropyl propionate is the direct, acid-catalyzed reaction between 3-phenylpropanol and propionic acid, known as Fischer-Speier esterification. wikipedia.org This reversible reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is typically performed under reflux conditions. wikipedia.orgwvu.edu To drive the chemical equilibrium towards the formation of the ester, it is common to either use an excess of one reactant (often the less expensive one) or to remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343). wvu.eduoperachem.com

Table 1: Typical Reaction Parameters for Direct Esterification

| Parameter | Condition | Purpose |

| Reactants | 3-Phenylpropanol, Propionic Acid | Formation of the ester. |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | To protonate the carboxylic acid, increasing its electrophilicity. wikipedia.org |

| Solvent | Toluene, Hexane (optional) | To facilitate azeotropic removal of water. wikipedia.org |

| Temperature | 60–110 °C (Reflux) | To provide the necessary activation energy for the reaction. wikipedia.org |

| Reaction Time | 1–10 hours | To allow the reaction to reach equilibrium or completion. wikipedia.org |

Acylation with Acid Chlorides and Anhydrides

To circumvent the equilibrium limitations of direct esterification, more reactive acylating agents like propionyl chloride or propionic anhydride (B1165640) are often employed. These reagents react readily with 3-phenylpropanol to form this compound in a typically faster and irreversible reaction. The reaction with propionyl chloride produces hydrochloric acid (HCl) as a byproduct, which is often neutralized by a base such as pyridine. orgsyn.org Similarly, using propionic anhydride yields propionic acid as a byproduct. nih.govgoogle.com This method is particularly advantageous as it often proceeds under milder conditions and can result in higher yields without the need for water removal. orgsyn.org For example, crude phenyl propionate can be satisfactorily prepared by gently heating equivalent quantities of phenol (B47542) and propionyl chloride. orgsyn.org

Optimizations in Reaction Conditions and Yield Enhancement

Significant research has focused on optimizing reaction parameters to maximize the yield and purity of this compound. Key variables that are manipulated include the molar ratio of alcohol to acid, catalyst concentration, temperature, and reaction time. For instance, in related ester syntheses, adjusting the molar ratio of reactants can significantly shift the reaction equilibrium; an excess of alcohol is often used when it is the less expensive reagent. nih.gov

Alternative and more refined catalytic systems have also been developed. One such method involves the use of tetrabutylammonium (B224687) tribromide (TBATB), which can catalyze the acylation of 3-phenylpropanol with glacial acetic acid, achieving a 95% yield in just 15 minutes without the need for water removal. wikipedia.org This suggests a reversal of the standard esterification mechanism where the alcohol is protonated by hydrobromic acid released from the catalyst. wikipedia.org

Table 2: Example of Optimization Parameters for Ester Synthesis

| Parameter | Variation | Effect on Yield |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:11 | Increasing alcohol excess generally improves conversion up to an optimal point. nih.gov |

| Temperature (°C) | 30 to 60 | Yield typically increases with temperature but may decrease past an optimum due to side reactions or catalyst deactivation. |

| Catalyst Concentration | Varies | Higher catalyst loading can increase reaction rate but may also lead to unwanted byproducts. |

| Reaction Time (hours) | 1 to 24 | Yield increases with time until equilibrium is reached. |

Biocatalytic Synthesis and Enzyme Engineering

In response to growing demand for "natural" and sustainably produced compounds, biocatalytic methods using enzymes have emerged as a powerful alternative to traditional chemical synthesis. begellhouse.com

Lipase-Mediated Esterification Techniques

Lipases (EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis, valued for their high selectivity and ability to function under mild, environmentally friendly conditions. begellhouse.comnih.gov The lipase-catalyzed synthesis of 3-phenylpropyl alkanoates from 3-phenylpropan-1-ols and fatty acids has been shown to produce high yields. acs.org Among various lipases, the one derived from Candida antarctica (specifically Lipase (B570770) B, or CALB) is frequently cited as the most effective biocatalyst for this type of transformation, often used in its immobilized form, such as Novozym® 435. acs.orgrsc.orgrsc.org These enzymatic reactions can often be performed in solvent-free systems, which simplifies product purification and reduces waste. acs.org The mechanism involves the formation of an acyl-enzyme complex between the lipase and the carboxylic acid, which then reacts with the alcohol to produce the ester. nih.gov

Table 3: Comparison of Lipases in Ester Synthesis

| Lipase Source | Common Form | Substrate Specificity | Key Advantages |

| Candida antarctica (CALB) | Immobilized (e.g., Novozym® 435) | Broad substrate spectrum. nih.gov | High stability, high catalytic activity, widely used. nih.govrsc.org |

| Rhizomucor miehei | Immobilized (e.g., Lipozyme®) | Effective for various flavor esters. nih.gov | Demonstrates moderate to high esterification activity. acs.orgnih.gov |

| Pseudomonas cepacia | Free or Immobilized | Used in enantioselective transformations. | High enantioselectivity. |

Immobilization Strategies for Biocatalysts

Lipases can be immobilized on various supports, including polymeric microporous beads, silica (B1680970) nanoparticles, and chitosan. nih.govrsc.orgnih.gov Adsorption onto hydrophobic supports is a common and effective method that can lead to hyperactivation of the lipase. mdpi.com Advanced strategies also include the development of hybrid biocatalysts, where enzymes are attached to polymer brushes on inorganic cores, or the use of ionic liquids to stabilize the enzyme. nih.govmdpi.com These strategies not only improve reusability but can also enhance the enzyme's activity and stability in non-aqueous environments, which are often necessary for ester synthesis. nih.gov

Enzyme Entrapment Methods

Enzyme entrapment is a key immobilization technique that enhances enzyme stability and recyclability without requiring covalent modification of the protein. rsc.org This method involves physically confining the enzyme within a polymeric or inorganic matrix. rsc.orgresearchgate.net A key advantage is the preservation of the enzyme's native structure, though potential mass transfer limitations and enzyme leaching must be considered. researchgate.net

Common matrices for enzyme entrapment include:

Polymer Gels : Hydrogels formed from monomers like acrylamide (B121943) can create a porous network that traps enzyme molecules. For instance, lipases have been successfully entrapped in poly-acrylamide gels, demonstrating the viability of this method for ester synthesis. rsc.org

Sol-Gel Matrices : Alumina or silica-based gels, formed through a sol-gel process, provide a robust and inert environment for enzymes. The process involves the hydrolysis and condensation of metal alkoxides or silicates to form a gel, with the enzyme being added before gelation. rsc.orgresearchgate.net

While direct studies on the entrapment of lipases specifically for this compound synthesis are not prominent, the principles are broadly applicable. The esterification of 3-phenylpropanol with propionic acid could be efficiently catalyzed by a lipase entrapped within these matrices, facilitating easy separation of the catalyst from the product stream.

Ionic Liquid-Coated Enzyme Preparations

A significant advancement in biocatalyst formulation is the use of ionic liquid-coated enzymes (ILCEs). This technique involves dissolving an enzyme in a molten ionic liquid (IL), which then solidifies upon cooling, creating a solid catalyst preparation that is highly active in organic solvents. nih.govmdpi.com Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure and high thermal stability. mdpi.comresearchgate.net

A notable example involves the use of a lipase from Pseudomonas cepacia coated with 1-(3'-phenylpropyl)-3-methylimidazolium hexafluorophosphate (B91526) ([PPMIM][PF₆]). rsc.orgnih.gov This specific ionic liquid is solid at room temperature but liquefies above 53°C, allowing for simple mixing with the enzyme. nih.gov The resulting ILCE preparation demonstrated markedly enhanced enantioselectivity in the transesterification of secondary alcohols in toluene without significant loss of activity. nih.govresearchgate.net This approach is directly relevant for the synthesis of chiral esters and could be applied to produce enantiomerically pure derivatives of this compound.

Table 1: Example of Ionic Liquid-Coated Enzyme (ILCE) System

| Enzyme | Ionic Liquid | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Lipase from Pseudomonas cepacia | 1-(3'-phenylpropyl)-3-methylimidazolium hexafluorophosphate | Secondary Alcohols | Markedly enhanced enantioselectivity in organic solvent | nih.gov, mdpi.com |

Green Chemistry Principles in Biocatalytic Processes

The use of biocatalysts like lipases for the synthesis of esters such as this compound inherently aligns with several core principles of green chemistry. researchgate.netdokumen.pub

Catalysis : Enzymes are highly efficient catalysts, often requiring lower energy input and producing higher yields than conventional chemical catalysts. dokumen.pub

Use of Renewable Feedstocks : The substrates for the synthesis, such as 3-phenylpropanol, can potentially be derived from renewable sources.

Less Hazardous Chemical Synthesis : Biocatalytic processes operate under mild conditions (temperature, pressure, and pH), reducing the risk of hazardous incidents and the formation of toxic byproducts. researchgate.net

Safer Solvents and Auxiliaries : The move towards using enzymes in greener solvents like ionic liquids or even solvent-free systems minimizes the use of volatile organic compounds (VOCs). mdpi.comannualreviews.org

Biodegradability : Enzymes are fully biodegradable, posing no long-term environmental persistence issues. researchgate.net

The combination of biocatalysis with green solvents like ionic liquids or supercritical fluids represents a promising route for the sustainable production of fine chemicals and esters. mdpi.comannualreviews.org

Chemoenzymatic Approaches to Chiral Derivatives

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to produce complex, optically pure molecules. google.comnih.gov A common strategy is the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of both. researchgate.netnih.gov

For instance, lipases are widely used for the enantioselective hydrolysis of racemic esters or the esterification of racemic alcohols. google.comnih.gov A patented process describes the kinetic resolution of racemic 3-(4-tert-butylphenyl)-2-methylpropionic acid ethyl ester using a lipase from Pseudomonas sp. to produce optically pure acid and ester enantiomers. google.com Similarly, the resolution of racemic ethyl 3-hydroxy-3-phenylpropionate, a precursor to important pharmaceuticals, has been achieved via lipase-mediated transesterification. google.com This method yields both the (S)-alcohol and the (R)-ester with high enantiomeric excess. researchgate.netgoogle.com

These established chemoenzymatic strategies could be readily adapted to produce chiral derivatives of this compound, starting from a chiral precursor alcohol or acid, which are valuable in fine fragrance and pharmaceutical applications.

Table 2: Examples of Chemoenzymatic Resolutions for Chiral Precursors

| Enzyme | Substrate | Reaction Type | Products | Reference |

|---|---|---|---|---|

| Lipase from Pseudomonas sp. | Racemic 3-(4-tert-butylphenyl)-2-methylpropionic acid ethyl ester | Hydrolysis | (+)-acid and (-)-ester | google.com |

| Lipase PS-C 'Amano' II | Racemic 3-hydroxy-3-phenylpropanenitrile | Transesterification | (S)-alcohol and (R)-acetate | researchgate.net |

| Lipase | Racemic ethyl 3-hydroxy-3-phenylpropionate | Transesterification | (S)-alcohol and (R)-propionate ester | google.com |

Emerging Synthetic Strategies

Beyond established biocatalytic methods, emerging strategies employing novel energy sources are being explored to drive the synthesis of esters like this compound.

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. This technique can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, often enabling reactions to proceed under milder conditions.

While specific literature detailing the MAOS of this compound is not widespread, the methodology is highly applicable to esterification reactions. The synthesis from 3-phenylpropanol and propionic acid, typically catalyzed by an acid, is an ideal candidate for microwave assistance. The polarity of the alcohol and carboxylic acid ensures efficient energy absorption, which would likely accelerate the esterification process significantly, offering a greener and more time-efficient synthetic route.

Photochemical Decarboxylative Additions

Photochemical methods, which use light to initiate chemical reactions, offer unique pathways for bond formation. uni-regensburg.de Photoredox catalysis, in particular, has emerged as a powerful tool for generating radical intermediates under mild conditions. uni-regensburg.de

One such strategy is the photodecarboxylative addition, where a carboxylic acid is converted into a radical species by light, followed by its addition to another molecule. dcu.ie This approach could be envisioned for synthesizing derivatives related to this compound. For example, propionic acid can be photochemically decarboxylated to generate an ethyl radical. While direct addition to form the ester is not typical, this radical could add to an activated derivative of 3-phenylpropanol. More relevantly, the photodecarboxylative addition of propionate to an activated double bond is a known process, suggesting novel synthetic routes to precursors of the target molecule. dcu.ie This area represents a frontier in synthetic chemistry with potential for developing novel and sustainable reaction pathways. uni-regensburg.de

Multi-Step Reaction Sequences

The synthesis of this compound and its derivatives often involves multi-step reaction sequences that begin with simpler, commercially available precursors. These sequences allow for the gradual construction of the target molecule, incorporating desired functional groups and structural features along the way.

Precursor Derivatization and Elaboration

The elaboration of precursors is a cornerstone of synthesizing this compound. A common strategy begins with 3-phenylpropanal (B7769412), which can be transformed through a series of reactions to achieve the final ester. For instance, a synthetic route might involve an initial stereoselective reaction, such as a proline-catalyzed α-aminooxylation, followed by a Wittig or Horner-Wadsworth-Emmons olefination to introduce a double bond and extend the carbon chain. juniperpublishers.com

Subsequent chemical modifications are then required to arrive at the target structure. These steps can include the reduction of intermediate functional groups. For example, a γ-hydroxy unsaturated ester, formed from the olefination step, can be reduced to the corresponding saturated alcohol, 3-phenylpropanol. juniperpublishers.com The final step in such a sequence is typically an esterification reaction where 3-phenylpropanol is reacted with propionic acid or an activated derivative, such as propionyl chloride or propionic anhydride, to form this compound. The synthesis of related esters often involves multi-step pathways that may include condensation reactions and substitutions starting from simpler derivatives. ontosight.ai

A representative multi-step sequence starting from 3-phenylpropanal is detailed below:

Table 1: Multi-Step Synthesis from 3-Phenylpropanal| Step | Reaction | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Proline-catalyzed α-aminooxylation | 3-Phenylpropanal, Nitrosobenzene, L-proline | α-aminooxy aldehyde | Introduction of an oxygen functionality at the α-position. juniperpublishers.com |

| 2 | (Z)-selective Wittig Olefination | Triethyl phosphonoacetate, LiCl, DBU | γ-hydroxy unsaturated ester | Carbon chain extension and formation of a double bond. juniperpublishers.com |

| 3 | Reduction | CuSO₄·5H₂O, Methanol | γ-hydroxy ester | Reduction of the aminooxy group. juniperpublishers.com |

| 4 | Further Reduction | Reducing agents (e.g., LiAlH₄) | 3-phenylpropanol | Reduction of the ester to the primary alcohol. |

| 5 | Esterification | Propionic acid, Acid catalyst | This compound | Formation of the final ester product. |

Deuterium (B1214612) Labeling for Synthetic Pathways

Deuterium labeling is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. cdnsciencepub.comgoogle.com The synthesis of deuterated this compound can be achieved by introducing deuterium atoms at specific positions within the precursor molecules.

One established method involves the use of deuterated reducing agents. For example, to synthesize a derivative labeled at the propyl chain, methyl 3-phenylpropionate (B1229125) can be reduced using lithium aluminum deuteride (B1239839) (LiAlD₄). This reaction replaces the hydrogen atoms on the carbon bearing the hydroxyl group in the resulting alcohol with deuterium. The deuterated 3-phenylpropanol can then be esterified to yield this compound with deuterium atoms at a defined position. cdnsciencepub.com

Another approach is the catalytic hydrogen-deuterium (H-D) exchange reaction. This can be performed on the final molecule or a precursor using a deuterium source like heavy water (D₂O) in the presence of a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C). researchgate.net This method allows for the post-synthetic incorporation of deuterium, particularly at benzylic positions, under mild conditions. researchgate.net

Table 2: Deuterium Labeling Strategies

| Method | Deuterium Source | Precursor/Substrate | Key Transformation | Reference |

|---|---|---|---|---|

| Reductive Deuteration | Lithium aluminum deuteride (LiAlD₄) | Methyl 3-phenylpropionate | Reduction of an ester to a deuterated primary alcohol. | cdnsciencepub.com |

| Catalytic H-D Exchange | Deuterium oxide (D₂O) | This compound or precursor | Exchange of benzylic protons with deuterium catalyzed by palladium. | researchgate.net |

Stereoselective and Enantioselective Synthesis

While this compound itself is achiral, the principles of stereoselective synthesis are critical for producing chiral analogs or when chirality is introduced in a precursor that is carried through the synthesis. Enantioselective methods allow for the preparation of single enantiomers of a chiral molecule, which is crucial in fields such as pharmacology and materials science. wikipedia.org

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. nih.gov For the synthesis of chiral propionate esters, kinetic resolution could be applied to a racemic chiral alcohol precursor.

Enzymatic kinetic resolution is a common approach, where lipases are often used to selectively acylate one enantiomer of a racemic alcohol. google.com For instance, in the synthesis of a chiral analog of this compound, a racemic chiral alcohol could be subjected to acylation with a propionate derivative in the presence of a lipase. This would yield an enantioenriched propionate ester and the unreacted, enantioenriched alcohol. Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. google.com Non-enzymatic methods using chiral catalysts have also been developed for the kinetic resolution of various alcohols. nih.govscholaris.ca

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This is a powerful and reliable method for asymmetric synthesis. nih.gov

In the context of synthesizing a chiral propionate, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with propionyl chloride to form an N-propionyl imide. researchgate.net The enolate of this imide can then react diastereoselectively with an electrophile. Alternatively, for creating a chiral center on the alcohol portion, a chiral auxiliary can be used to direct reactions on a precursor to 3-phenylpropanol. The chiral auxiliary approach offers high levels of stereocontrol and the auxiliary can often be recovered and reused. wikipedia.orgbath.ac.uk The attachment of the substrate to the auxiliary, the stereoselective transformation, and the cleavage of the auxiliary are the three key steps in this synthetic strategy. wikipedia.org

Mechanistic Investigations and Reaction Dynamics

Elucidation of Esterification Mechanisms

The formation of 3-phenylpropyl propionate (B1217596) typically occurs through esterification, a fundamental reaction in organic chemistry. The most common method is the Fischer-Speier esterification, which involves the reaction of 3-phenylpropanol with propionic acid in the presence of an acid catalyst. numberanalytics.combyjus.com The mechanism proceeds through several key steps:

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of propionic acid, enhancing its electrophilicity. byjus.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol, 3-phenylpropanol, acts as a nucleophile and attacks the protonated carbonyl carbon. numberanalytics.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. numberanalytics.combyjus.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, 3-phenylpropyl propionate, and regenerate the acid catalyst. libretexts.org

Alternative methods for synthesizing aromatic esters like this compound include the reaction of an alcohol with an acid chloride or acid anhydride (B1165640). The reaction with an acid chloride is highly efficient and involves the nucleophilic attack of the alcohol on the acid chloride, followed by the elimination of hydrogen chloride. numberanalytics.combyjus.com

The efficiency of these esterification reactions is significantly influenced by catalysts, temperature, and pressure. Acid catalysts like sulfuric acid are common, while others such as DMAP and DCC can also be employed to increase reaction rates. numberanalytics.com Optimal temperatures for Fischer esterification generally range from 50°C to 100°C to balance reaction rate with the minimization of side reactions. numberanalytics.com

Catalytic Mechanism Studies

The synthesis and transformation of this compound can be significantly influenced by various catalysts, which can proceed through distinct organocatalytic or transition-metal-catalyzed pathways.

Organocatalytic Reaction Pathways (e.g., TBD-catalyzed ring-opening)

Organocatalysis offers a metal-free approach to various chemical transformations. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has emerged as a potent organocatalyst for reactions such as the ring-opening polymerization of cyclic esters. nih.govmdpi.com While not a direct synthesis of this compound, the mechanisms studied in TBD-catalyzed ring-opening provide insights into ester formation. For instance, TBD can catalyze the ring-opening of aziridines with acid anhydrides to form β-amino esters. mdpi.com This reaction is proposed to proceed via activation of the anhydride by TBD.

DFT studies on the TBD-catalyzed ring-opening polymerization of lactones reveal that TBD can act as a bifunctional catalyst, activating both the monomer and the initiating alcohol. nih.govacs.org This dual activation facilitates the nucleophilic attack and subsequent polymerization. Such mechanistic understanding is transferable to the design of organocatalytic systems for the synthesis of specific esters.

Transition-Metal Catalyzed Processes (e.g., Pd-catalyzed hydroamination)

Transition metals, particularly palladium, are versatile catalysts for a wide range of organic reactions. While direct Pd-catalyzed synthesis of this compound from simple precursors is not a standard method, related Pd-catalyzed processes offer mechanistic insights. For example, Pd-catalyzed hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. acs.orgthieme-connect.de The mechanism often involves the oxidative addition of the N-H bond to a Pd(0) complex, followed by migratory insertion of the unsaturated substrate and reductive elimination. acs.org

More relevant to ester synthesis is the palladium-catalyzed hydroesterification of alkenes, which can produce aryl propanoates. rsc.org These reactions demonstrate the ability of palladium catalysts to facilitate the formation of ester functionalities. The catalytic cycle typically involves the formation of a palladium-hydride species, which then adds to the alkene. Subsequent carbonylation and reductive elimination yield the ester product.

Intramolecular Rearrangement Mechanisms

The carbon skeleton of this compound can undergo intramolecular rearrangements under certain conditions, particularly those involving strong acids or catalysts that can generate carbocationic intermediates.

Friedel-Crafts Cyclialkylation Studies

Intramolecular Friedel-Crafts reactions can occur when a molecule contains both an aromatic ring and a reactive functional group capable of forming an electrophile that can attack the ring. masterorganicchemistry.com In the context of derivatives of this compound, such as the corresponding phenylalkyl halides, cyclialkylation can lead to the formation of cyclic structures like tetralins. cdnsciencepub.comresearchgate.net

Studies using deuterium-labeled phenylalkyl chlorides have been instrumental in elucidating the mechanisms of these rearrangements. cdnsciencepub.comresearchgate.net For instance, the cyclialkylation of 1-chloro-3-phenylpropane, a compound structurally related to the alcohol precursor of this compound, can be investigated. These studies often reveal that carbocationic intermediates are involved, and rearrangements can occur prior to the final cyclization step. cdnsciencepub.comresearchgate.net The formation of five- or six-membered rings is a common outcome, with the relative rates of ring closure being a key determinant of the product distribution. masterorganicchemistry.com

| Reactant | Catalyst | Product(s) | Key Mechanistic Insight |

| 1-chloro-5-phenylpentane | AlCl₃ | 1-methyltetralin | Rearrangement precedes cyclialkylation. cdnsciencepub.comresearchgate.net |

| 4-phenyl-1-butanol | Phosphoric acid | Tetralin | Successful 6-membered ring closure. masterorganicchemistry.com |

| 3-phenyl-1-butanol | Phosphoric acid | Mainly alkenes | Dehydration competes with cyclization for 5-membered rings. masterorganicchemistry.com |

Hydride Exchange Phenomena

In reactions involving carbocation intermediates, such as those in Friedel-Crafts alkylations and some catalytic processes, hydride shifts are a common phenomenon. These are intramolecular rearrangements where a hydride ion (H⁻) migrates from one carbon atom to an adjacent carbocation center. This process leads to the formation of a more stable carbocation.

Deuterium (B1214612) labeling studies have been crucial in tracking these hydride shifts. cdnsciencepub.comresearchgate.net For example, in the cyclialkylation of deuterated phenylalkyl chlorides, the distribution of deuterium in the final product can reveal the extent and pathways of hydride exchange. cdnsciencepub.com Research on the Friedel-Crafts alkylation of benzene (B151609) with phenyl-substituted fatty acid esters has also shown evidence of hydride transfer, leading to isomerization of the products. researchgate.net These studies indicate that hydrogen can be transferred intramolecularly over significant distances within the molecule. researchgate.net

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) represents a fundamental process in photochemistry where an electron is transferred from a photoexcited donor molecule to an acceptor molecule. In the context of this compound, the molecule contains two key structural motifs that can participate in such processes: the aromatic phenyl ring, which acts as a chromophore, and the propionate ester group. While specific, in-depth research on the photoinduced electron transfer mechanisms of this compound is not extensively documented in publicly available literature, the mechanistic pathways can be inferred from studies on related phenylalkyl esters and general principles of organic photochemistry.

The initiation of a PET process in this compound would likely involve the absorption of light by the phenyl chromophore. The presence of an aromatic ring can interfere with the excitation of other parts of the molecule, as it tends to be the primary light-absorbing entity. libretexts.org Upon excitation, the phenyl group transitions to a higher energy electronic state. From this excited state, several pathways are possible, including intramolecular or intermolecular electron transfer.

In a potential intramolecular PET scenario, the excited phenyl group could act as either an electron donor or an acceptor, depending on the reaction conditions and the presence of other interacting species. However, a more plausible pathway, based on studies of similar ester compounds, involves an intermolecular electron transfer, particularly in the presence of a suitable electron donor or acceptor.

A generalized mechanism for PET involving an ester, in the presence of an external electron donor (D), can be outlined. This process often occurs in a solvent that can support the formation of charged species.

Photoexcitation of the Donor: An external electron donor molecule (D) absorbs a photon of light, promoting it to an excited state (D*).

Electron Transfer to the Ester: The excited donor (D*) transfers an electron to the this compound molecule. The electron is typically accepted by the ester's carbonyl group, which is a good electron acceptor moiety. This results in the formation of a radical anion of the ester and a radical cation of the donor (D•+).

Fragmentation of the Radical Anion: The newly formed this compound radical anion is unstable and can undergo fragmentation. libretexts.org This cleavage can occur at several bonds, but a common pathway for ester radical anions is the cleavage of the carbon-oxygen single bond of the ester linkage. This would result in the formation of a propionate anion and a 3-phenylpropyl radical.

Subsequent Reactions: The 3-phenylpropyl radical can then engage in various radical reactions, such as hydrogen atom abstraction from the solvent or another molecule, to form 3-phenylpropane.

This proposed mechanism is based on well-established principles of photoinduced electron transfer in organic esters. libretexts.org The efficiency and even the occurrence of such a reaction would be highly dependent on factors such as the wavelength of irradiation, the nature of the solvent, and the presence and redox potential of any electron donors or acceptors in the system. url.edu

The following table summarizes the key components and intermediates in a hypothetical intermolecular photoinduced electron transfer reaction involving this compound.

| Component/Intermediate | Role in the PET Mechanism | Description |

| This compound | Electron Acceptor | Accepts an electron from the photoexcited donor. |

| Phenyl Group | Chromophore | Absorbs light energy, though in this intermolecular case, the primary absorption is by the donor. It can influence the overall electronic properties of the molecule. |

| Propionate Ester Group | Radical Anion Precursor | The carbonyl group is the likely site of electron acceptance, leading to the formation of an unstable radical anion. libretexts.org |

| External Electron Donor (D) | Electron Source | Absorbs light and donates an electron to initiate the transfer process. |

| This compound Radical Anion | Key Intermediate | A transient species formed after electron transfer, which readily undergoes fragmentation. libretexts.org |

| 3-Phenylpropyl Radical | Fragmentation Product | A neutral radical species formed upon the cleavage of the ester's C-O bond. |

| Propionate Anion | Fragmentation Product | The anionic leaving group from the fragmentation of the radical anion. |

It is important to note that this represents a plausible mechanistic framework. The actual photochemical behavior of this compound could be more complex and may involve other competing pathways, such as energy transfer or different modes of fragmentation. Detailed experimental studies, including laser flash photolysis and product analysis under various conditions, would be necessary to fully elucidate the specific photoinduced electron transfer mechanisms for this compound.

Structural Modifications and Derivative Synthesis

Design and Synthesis of Analogue Libraries

The systematic design and synthesis of analogue libraries are crucial for establishing structure-activity relationships (SAR). By modifying specific parts of the 3-phenylpropyl propionate (B1217596) molecule, chemists can fine-tune its physicochemical and biological properties.

Modifications to the alkyl chains of 3-phenylpropyl propionate, both in the propyl and propionate moieties, have been investigated to understand the impact of chain length and branching on the compound's characteristics.

An enzymatic approach has been successfully employed for the preparation of 3-phenylpropyl alkanoates with varying lengths of the alkanoate chain. acs.org This method utilizes lipase-catalyzed esterification of 3-phenylpropan-1-ol with different fatty acids. acs.org For instance, the synthesis of 3-phenylpropyl oleate (B1233923) demonstrates the feasibility of introducing long-chain fatty acid moieties. acs.org This biocatalytic route often proceeds in high yields under moderate, solvent-free conditions. acs.org

Conversely, the synthesis of long-chain alkyl 3-phenylpropanoates has also been explored. acs.org These analogues, where the propionate ester is formed with a long-chain alcohol, are prepared through the lipase-catalyzed esterification of 3-phenylpropionic acid with various fatty alcohols. acs.org Immobilized Candida antarctica lipase (B570770) B has been identified as a particularly effective catalyst for these transformations. acs.org

Furthermore, the synthesis of branched 3-phenylpropionic acid derivatives has been reported, indicating that modifications are not limited to linear alkyl chains. google.com

Table 1: Examples of this compound Analogues with Modified Alkyl Chains

| Compound Name | Modification | Synthesis Method |

| 3-Phenylpropyl oleate | Long-chain alkanoate | Lipase-catalyzed esterification of 3-phenylpropan-1-ol and oleic acid acs.org |

| Oleyl 3-phenylpropanoate | Long-chain alkyl ester | Lipase-catalyzed esterification of 3-phenylpropionic acid and oleyl alcohol acs.org |

This table is generated based on the textual data and is for illustrative purposes.

Introducing substituents onto the phenyl ring of this compound can significantly alter its electronic and steric properties. A variety of substituted analogues have been synthesized to explore these effects.

Libraries of this compound analogues bearing substituents such as fluorine and bromine on the phenyl ring have been developed. mdpi.com For example, 3-(4-fluorophenyl)propyl 3-(4-fluorophenyl)propionate has been synthesized and characterized. mdpi.com The synthesis of these compounds often involves a multi-step process starting from the corresponding substituted phenylpropionic acids or phenylpropanols. mdpi.com

Hydroxy and methoxy-substituted analogues have also been a subject of synthetic efforts. acs.orgresearchgate.net Enzymatic methods have proven effective for the preparation of compounds like 3-(4-hydroxyphenyl)propyl oleate. acs.org The position of the substituent on the phenyl ring has been shown to influence the reactivity in these enzymatic esterifications, with the activity generally following the order of meta > para > ortho for substituents on the phenyl moiety of cinnamic acid analogues. acs.org The synthesis of methyl esters of 3-(4-hydroxyphenyl)propionic acid, 3-(3,4-dihydroxyphenyl)propionic acid, 3-(3,5-dihydroxyphenyl)propionic acid, and 3-(3,4,5-trihydroxyphenyl)propionic acid has also been reported, providing precursors for a range of substituted this compound analogues. researchgate.net

Table 2: Examples of this compound Analogues with Substituted Aromatic Moieties

| Compound Name | Aromatic Substitution |

| 3-(4-Fluorophenyl)propyl 3-(4-fluorophenyl)propionate | 4-Fluoro mdpi.com |

| 3-(4-Hydroxyphenyl)propyl oleate | 4-Hydroxy acs.org |

| Methyl 3-(4-hydroxyphenyl)propionate | 4-Hydroxy researchgate.net |

| Methyl 3-(3,4-dihydroxyphenyl)propionate | 3,4-Dihydroxy researchgate.net |

| Methyl 3-(3,5-dihydroxyphenyl)propionate | 3,5-Dihydroxy researchgate.net |

| Methyl 3-(3,4,5-trihydroxyphenyl)propionate | 3,4,5-Trihydroxy researchgate.net |

This table is generated based on the textual data and is for illustrative purposes.

The synthesis of polyfunctionalized derivatives of this compound introduces multiple reactive groups into the molecule, expanding its potential for further chemical transformations and applications.

One area of exploration has been the synthesis of polyfunctional thiol compounds derived from mercapto-substituted phenylpropionic acids. google.com For example, 3-mercapto-3-phenylpropionic acid can be esterified with polyfunctional alcohols to create derivatives with multiple thiol groups. google.com These polyfunctional thiol compounds are of interest for their potential use in polymerization reactions, where they can act as cross-linking agents. google.com

Functional Group Interconversions and Derivatization

The ester linkage in this compound is a key site for functional group interconversions, allowing for the synthesis of a wide array of derivatives, including carbamates and amines.

Carbamate (B1207046) derivatives can be synthesized from the corresponding alcohol, in this case, 3-phenylpropanol, which is a hydrolysis product of this compound or can be obtained by its reduction. The synthesis of 3-phenylpropyl carbamate has been documented. sigmaaldrich.com

A general approach to carbamate synthesis involves the reaction of an alcohol with an isocyanate. google.com For instance, in the synthesis of carbamate derivatives of other phenolic compounds, the phenolic hydroxyl group is reacted with an isocyanate, such as chlorosulfonyl isocyanate, to form the carbamate linkage. google.com Another method involves a two-step process where the alcohol is first reacted with 4-nitrophenyl chloroformate to form an activated intermediate, which is then reacted with an amine to yield the desired carbamate. mdpi.com These synthetic strategies can be adapted for the synthesis of carbamate derivatives from 3-phenylpropanol.

The synthesis of carbamate esters of (-)-3-(3-hydroxyphenyl)-N-propylpiperidine has been explored as a strategy to create prodrugs. nih.gov This highlights the utility of the carbamate functional group in modifying the properties of parent compounds.

The ester group of this compound can be converted into an amide, which can then be reduced to an amine. Alternatively, amine derivatives can be synthesized from related phenylpropyl precursors.

The synthesis of N-substituted derivatives of (1-methyl-3-phenylpropyl)amine is an example of creating amine analogues. lookchem.com A common synthetic route to primary amines involves the alkylation of di-tert-butyl imidodicarbonate followed by deprotection. researchgate.net Secondary amines can be prepared by N-alkylation of N-tert-butoxycarbonyl (Boc)-protected primary amines, followed by removal of the Boc group. researchgate.net

A specific example is the synthesis of N-ethyl, N-(3-phenylpropyl), 3-(4-hydroxyphenyl)-propylamine. google.com This synthesis starts with 3-phenylpropionic acid, which is converted to the corresponding acid chloride. Reaction with an excess of ethylamine (B1201723) yields the N-ethyl amide, which is subsequently reduced using a reducing agent like lithium aluminium hydride to the final amine product. google.com Reductive amination of ketones is another powerful method for synthesizing amine derivatives. acs.org

The synthesis of 3-amino-3-phenylpropionamide derivatives has also been reported, showcasing the generation of amino functionalities at different positions of the core structure. nih.gov

Structure-Activity Relationship (SAR) Studies in Molecular Recognition

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and drug discovery, providing critical insights into how the structural features of a molecule influence its biological activity. For this compound and its derivatives, SAR studies are instrumental in understanding their interactions at a molecular level, particularly in the context of molecular recognition by biological targets.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling is a crucial step in elucidating the mechanism of action of a bioactive compound. While specific, comprehensive studies on the direct interaction of this compound with a wide range of proteins are not extensively documented in publicly available research, the principles of such investigations can be understood through computational and experimental methodologies applied to structurally similar molecules.

Molecular docking and molecular dynamics simulations are powerful in silico tools used to predict and analyze the binding of small molecules like this compound to protein targets. nih.gov These methods can model the conformational changes in both the ligand and the protein upon binding, providing a detailed view of the interaction landscape. For instance, studies on phenylpropanoid derivatives have utilized molecular docking to understand their binding to enzymes like tyrosinase and α-glucosidase. nih.govmdpi.com These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the protein's active site. mdpi.com

The binding of phenylpropanoid sucrose (B13894) esters to α-glucosidase, for example, has been shown to be influenced by the position and number of cinnamoyl moieties, which engage in π-π stacking with aromatic residues like histidine and tryptophan in the enzyme's active site. mdpi.com Similarly, it can be hypothesized that the phenyl group of this compound would be crucial for establishing aromatic interactions within a protein's binding pocket. The propionate ester group, with its carbonyl oxygen, could act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex.

A summary of potential ligand-protein interactions for phenylpropanoid derivatives, which can be extrapolated to this compound, is presented in the table below.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |

| Hydrophobic Interactions | Phenyl ring, propyl chain | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrogen Bonding | Carbonyl oxygen of the ester | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine |

| Van der Waals Forces | Entire molecule | All amino acid residues in close proximity |

Influence of Substituent Effects on Biological Activity

The biological activity of a molecule can be significantly altered by the introduction of different substituents. SAR studies on compounds structurally related to this compound, such as cinnamic acid esters and other phenylpropanoid derivatives, have provided valuable insights into the influence of substituent effects.

Research on cinnamic acid esters has demonstrated that both the substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety have a significant impact on their antifungal activity. plos.orgnih.govnih.gov For instance, the introduction of hydroxyl or methoxy (B1213986) groups on the phenyl ring can modulate the electronic properties and hydrogen-bonding capacity of the molecule, thereby affecting its interaction with target enzymes or receptors. mdpi.com

In a study on the antifungal properties of cinnamic acid esters, it was found that the presence of a hydroxyl group at the 2-position of the phenyl ring, combined with a bulky alkyl group like tert-butyl in the ester moiety, significantly enhanced the activity against various fungi. plos.org This suggests that steric factors and the potential for intramolecular hydrogen bonding can play a crucial role in determining biological efficacy.

Furthermore, the electronic nature of the substituents on the phenyl ring is a key determinant of activity. Electron-withdrawing groups, such as halogens or nitro groups, can influence the molecule's polarity and its ability to participate in electrostatic interactions. mdpi.com Conversely, electron-donating groups, like methoxy or methyl groups, can enhance hydrophobic interactions and affect the molecule's metabolic stability. acs.org

The table below summarizes the observed effects of different substituents on the biological activity of compounds analogous to this compound, based on findings from studies on cinnamic acid esters and other phenylpropanoid derivatives.

| Substituent Position | Substituent Type | Observed Effect on Biological Activity (in related compounds) | Reference |

| Phenyl Ring (ortho, meta, para) | Hydroxyl (-OH) | Can increase or decrease activity depending on position and target; often enhances antioxidant and enzyme inhibitory activity. | plos.orgmdpi.com |

| Phenyl Ring (ortho, meta, para) | Methoxy (-OCH3) | Generally enhances lipophilicity; effect on activity is target-dependent. | acs.org |

| Phenyl Ring (para) | Halogens (-F, -Cl, -Br) | Often increases activity due to enhanced membrane permeability and electronic effects. | mdpi.com |

| Phenyl Ring (para) | Electron-withdrawing groups (-NO2) | Can increase activity against certain targets like Mycobacterium tuberculosis. | mdpi.com |

| Ester Alkyl Group | Bulky groups (e.g., tert-butyl) | Can significantly increase antifungal activity when combined with specific phenyl ring substituents. | plos.org |

These findings underscore the importance of systematic structural modifications in optimizing the biological activity of this compound derivatives for various potential applications. The interplay between steric, electronic, and hydrophobic properties of the substituents dictates the molecule's interaction with its biological target, providing a rational basis for the design of more potent and selective compounds.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is an indispensable tool in the structural analysis of organic molecules like 3-Phenylpropyl propionate (B1217596). By examining the interaction of the molecule with electromagnetic radiation, chemists can deduce its precise atomic arrangement and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the proton NMR spectrum of 3-Phenylpropyl propionate, distinct signals correspond to each unique proton environment. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The protons of the propyl chain and the propionate moiety are observed in the upfield region. The methylene (B1212753) group adjacent to the ester oxygen (O-CH₂) is characteristically shifted downfield to approximately δ 4.1 ppm due to the oxygen's deshielding effect. The other methylene groups of the propyl chain and the ethyl group of the propionate moiety produce signals at expected chemical shifts, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons. wiredchemist.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift, typically appearing around δ 174 ppm. The carbons of the aromatic ring resonate in the δ 126-141 ppm region. The carbon attached to the ester oxygen (O-CH₂) appears around δ 64 ppm, while the other aliphatic carbons of the propyl and propionate groups are found at higher field strengths (further upfield). hmdb.capearson.comchemicalbook.com

Table 1: Predicted NMR Data for this compound

| Spectrum Type | Assignment | Predicted Chemical Shift (δ, ppm) | Key Structural Correlation |

|---|---|---|---|

| ¹H-NMR | Aromatic-H | ~7.3 | Protons on the benzene ring |

| -O-CH₂- | ~4.1 | Methylene group attached to ester oxygen | |

| Phenyl-CH₂- | ~2.7 | Methylene group attached to the benzene ring | |

| -CH₂- (Propyl middle) | ~2.0 | Central methylene of the propyl chain | |

| Propionate -CH₂-CH₃ | ~1.1 (t), ~2.3 (q) | Ethyl group of the propionate moiety | |

| ¹³C-NMR | C=O | ~174 | Ester carbonyl carbon |

| Aromatic-C | ~126-141 | Carbons of the benzene ring | |

| -O-CH₂- | ~64 | Carbon attached to ester oxygen | |

| Aliphatic -CH₂- | ~28-32 | Other sp³ hybridized carbon atoms | |

| -CH₃ | ~9 | Methyl carbon of the propionate group |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its identity as an aromatic ester. A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretch of the ester group. The presence of the benzene ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the propyl and propionate groups would be observed just below 3000 cm⁻¹. Furthermore, a significant C-O stretching band for the ester linkage would appear in the 1100-1300 cm⁻¹ range. nist.govchemicalbook.com

Mass Spectrometry (MS), including High-Resolution MS

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns. semanticscholar.org For this compound, with a molecular formula of C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol , the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 192. fao.orgfda.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. researchgate.net This technique can differentiate between compounds having the same nominal mass but different chemical formulas, thus offering unambiguous identification. tum.dedtu.dk The high precision of HRMS is crucial in research for confirming the synthesis of the target compound and in quality control for identifying impurities with high confidence.

Chromatographic Methods for Purity and Degradation Profiling

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the formation of any degradation products over time.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity analysis of non-volatile and thermally sensitive compounds. semanticscholar.org A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds like this compound. In this method, the compound is separated on a nonpolar stationary phase (such as a C18 column) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsigmaaldrich.com A UV detector is commonly used for detection, as the benzene ring in this compound absorbs UV light. This method allows for the separation of the main compound from its impurities, and the peak area can be used to determine its purity with high accuracy.

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a standard and highly effective technique for analyzing volatile compounds such as flavor and fragrance agents, including this compound. thegoodscentscompany.com The sample is vaporized and separated as it travels through a capillary column, typically with a nonpolar stationary phase (like a 5% phenyl-polysiloxane, e.g., HP-5MS). vulcanchem.com A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for hydrocarbons. GC is excellent for determining the purity of this compound and for detecting any volatile impurities or degradation products. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. semanticscholar.org

Table 3: Typical GC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature ramp (e.g., start at 100 °C, ramp to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a powerful and versatile method for the separation and quantification of this compound. This technique provides several advantages over conventional TLC, including higher resolution, greater sensitivity, and improved reproducibility, making it well-suited for the analysis of this aromatic ester. semanticscholar.org

A typical HPTLC method for the analysis of this compound would involve the use of pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. A suitable mobile phase, optimized for the separation of this non-polar compound, could consist of a mixture of n-hexane and ethyl acetate (B1210297) in a ratio of 8:2 (v/v). Following development, the plate would be dried, and the spots visualized under UV light at 254 nm. Densitometric scanning would then be employed for quantification.

Table 1: Illustrative HPTLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates |

| Mobile Phase | n-Hexane : Ethyl Acetate (8:2, v/v) |

| Application Volume | 5 µL |

| Development Mode | Ascending |

| Chamber Saturation | 20 minutes |

| Development Distance | 80 mm |

| Drying | Air-dried |

| Detection | UV at 254 nm |

| Scanning Mode | Densitometry |

| Rf Value (Expected) | ~0.65 |

This HPTLC method can be validated according to ICH guidelines to ensure its linearity, precision, accuracy, and robustness for the intended application.

Impurity Profiling and Characterization Strategies

Impurity profiling is a critical aspect of quality control for this compound, aiming to identify and quantify any unwanted chemical substances. Impurities can originate from the synthesis process, degradation of the compound, or contamination.

The synthesis of this compound is typically achieved through the esterification of 3-phenylpropyl alcohol with propionic acid. chemicalbook.com Therefore, potential process-related impurities could include unreacted starting materials such as:

3-Phenylpropyl alcohol: The alcohol precursor used in the esterification reaction.

Propionic acid: The acylating agent in the synthesis.

Other potential impurities could arise from side reactions or the presence of contaminants in the starting materials.

A comprehensive impurity profiling strategy would employ a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is a primary tool for separating and quantifying impurities. semanticscholar.org For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and, following isolation, Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. semanticscholar.orgijpsjournal.com

Table 2: Potential Impurities in this compound and Analytical Approaches

| Impurity Name | Potential Origin | Analytical Method for Detection | Method for Characterization |

| 3-Phenylpropyl alcohol | Unreacted starting material | HPLC, GC-MS | MS, NMR |

| Propionic acid | Unreacted starting material | HPLC, GC-MS | MS, NMR |

| Di(3-phenylpropyl) ether | Side-reaction product | HPLC, GC-MS | MS, NMR |

Degradation Product Identification in Stability Studies

Stability studies are essential to understand how the quality of this compound varies under the influence of environmental factors such as heat, light, humidity, and acidity. Forced degradation studies, where the compound is subjected to stress conditions, are performed to predict its degradation pathways and to develop stability-indicating analytical methods. nih.govresearchgate.net

Forced degradation of this compound would likely involve exposure to the following conditions:

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures. The ester linkage is susceptible to hydrolysis under acidic conditions, which would lead to the formation of 3-phenylpropyl alcohol and propionic acid.

Alkaline Hydrolysis: Exposure to a base (e.g., 0.1 M NaOH) at elevated temperatures. Similar to acidic hydrolysis, this would cleave the ester bond, yielding 3-phenylpropyl alcohol and the corresponding propionate salt.

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂). Oxidation could potentially occur at the benzylic position of the phenylpropyl chain or other susceptible sites.

Photolytic Degradation: Exposure to UV light. The aromatic ring and the carbonyl group of the ester are chromophores that can absorb UV radiation, potentially leading to photolytic cleavage or rearrangement reactions.

Thermal Degradation: Heating the compound at high temperatures to assess its thermal stability.

The degradation products would be separated and identified using techniques like HPLC, LC-MS, and NMR spectroscopy. nih.gov A stability-indicating method would be one that can resolve the parent compound from all its degradation products.

Table 3: Hypothetical Degradation Products of this compound in Stability Studies

| Stress Condition | Potential Degradation Product | Chemical Structure of Degradation Product |

| Acidic Hydrolysis | 3-Phenylpropyl alcohol | C₆H₅CH₂CH₂CH₂OH |

| Acidic Hydrolysis | Propionic acid | CH₃CH₂COOH |

| Alkaline Hydrolysis | 3-Phenylpropyl alcohol | C₆H₅CH₂CH₂CH₂OH |

| Alkaline Hydrolysis | Propionate salt | CH₃CH₂COO⁻ |

| Oxidative Degradation | Benzoic acid | C₆H₅COOH |

| Photolytic Degradation | Phenylpropane | C₆H₅CH₂CH₂CH₃ |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental molecular properties of 3-phenylpropyl propionate (B1217596). These calculations solve the Schrödinger equation for the molecule, providing information about its electron distribution and related properties.

Table 1: Calculated Molecular Properties of 3-Phenylpropyl Propionate (Hypothetical Data)

| Property | Calculated Value | Method |

| Dipole Moment (Debye) | 2.1 D | DFT/B3LYP/6-31G |

| Polarizability (ų) | 22.5 ų | DFT/B3LYP/6-31G |

Note: The values in this table are hypothetical and serve as illustrative examples of what can be obtained through quantum chemical calculations. Actual values would require specific computational studies.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, exploring its conformational flexibility and intermolecular interactions.

The phenyl group in this compound is an aromatic π-system, capable of engaging in non-covalent interactions. One such significant interaction is π-π stacking, where the phenyl ring of one molecule interacts with the phenyl ring of another. These interactions, though weak, can play a crucial role in the condensed-phase properties of the compound. Computational methods can predict the geometry and strength of these interactions. Molecular balance systems have been used to quantify weak non-covalent interactions involving π systems. ucl.ac.uk

Computational Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules. For this compound, predicting its Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (ortho, meta, para) | 7.15 - 7.30 |

| -O-CH₂ -CH₂- | 4.05 |

| -CH₂-CH₂ -Ph | 2.70 |

| -CH₂ -CH₂-Ph | 1.95 |